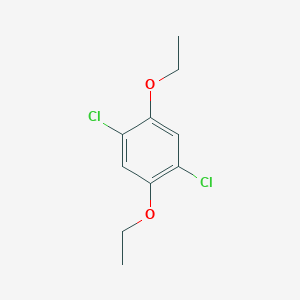
1,4-Dichloro-2,5-diethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2,5-diethoxybenzene is an organic compound with the molecular formula C10H12Cl2O2 It is a derivative of benzene, where two chlorine atoms and two ethoxy groups are substituted at the 2,5 and 1,4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2,5-diethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,4-diethoxybenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2,5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 1,4-diethoxybenzene.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Substitution: Formation of 2,5-diamino-1,4-diethoxybenzene or 2,5-dithiol-1,4-diethoxybenzene.
Oxidation: Formation of 2,5-dichloro-1,4-diformylbenzene or 2,5-dichloro-1,4-dicarboxybenzene.
Reduction: Formation of 1,4-diethoxybenzene.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2,5-diethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2,5-diethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethoxy groups play a crucial role in determining the reactivity and specificity of the compound. Pathways such as the formation of reactive intermediates and subsequent binding to target molecules are key aspects of its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloro-2,5-dimethoxybenzene
- 2,5-Dichloro-1,4-dimethoxybenzene
- 2-Chloro-1,4-dimethoxybenzene
- 1-Chloro-2,5-diethoxybenzene
Uniqueness
1,4-Dichloro-2,5-diethoxybenzene is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical properties compared to its analogs
Propiedades
Número CAS |
67828-63-1 |
|---|---|
Fórmula molecular |
C10H12Cl2O2 |
Peso molecular |
235.1 g/mol |
Nombre IUPAC |
1,4-dichloro-2,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
FPPRAMDVWJLFCI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)OCC)Cl |
Key on ui other cas no. |
67828-63-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















